5-Bromo-3-chloro-2-fluorophenol

Physicochemical Properties Process Chemistry Synthetic Intermediates

5-Bromo-3-chloro-2-fluorophenol (CAS 1305322-97-7) is a tri-halogenated phenol building block (C6H3BrClFO, MW 225.44) utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research. It features a specific 5-bromo, 3-chloro, and 2-fluoro substitution pattern on a phenolic core, which dictates its distinct reactivity profile in cross-coupling reactions.

Molecular Formula C6H3BrClFO
Molecular Weight 225.441
CAS No. 1305322-97-7
Cat. No. B594856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloro-2-fluorophenol
CAS1305322-97-7
Synonyms5-Bromo-3-chloro-2-fluorophenol
Molecular FormulaC6H3BrClFO
Molecular Weight225.441
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)F)Cl)Br
InChIInChI=1S/C6H3BrClFO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H
InChIKeyGXMIWRKHBJSAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-chloro-2-fluorophenol: Physicochemical & Procurement Profile


5-Bromo-3-chloro-2-fluorophenol (CAS 1305322-97-7) is a tri-halogenated phenol building block (C6H3BrClFO, MW 225.44) [1] utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research . It features a specific 5-bromo, 3-chloro, and 2-fluoro substitution pattern on a phenolic core, which dictates its distinct reactivity profile in cross-coupling reactions . The compound is commercially available from multiple global suppliers with typical purities of 95% to 98% , and is supplied as a solid at ambient temperature .

Synthetic role Tri-halogenated phenol building block for cross-coupling and nucleophilic aromatic substitution
Substitution pattern Specific 5-bromo, 3-chloro, 2-fluoro regio-arrangement dictates reactivity and selectivity
Procurement Commercially available solid; multiple vendors support routine synthesis and scale-up

5-Bromo-3-chloro-2-fluorophenol: Risks of Generic Substitution


Generic substitution with structurally similar tri-halogenated phenols (e.g., regioisomers like 2-bromo-4-chloro-6-fluorophenol, CAS 886499-88-3, or 2-bromo-4-chloro-5-fluorophenol, CAS 157165-23-6) is inadvisable without careful validation. The precise regio-arrangement of Br, Cl, F, and OH groups on the phenyl ring governs the compound's electronic and steric properties, which directly influence its reactivity and selectivity in key transformations, such as Suzuki-Miyaura cross-couplings or nucleophilic aromatic substitutions . Changing the substitution pattern alters the regioselectivity of subsequent functionalization , the physicochemical properties of downstream intermediates , and can lead to significant differences in both cost and commercial availability .

Regioisomer reactivity mismatch Different Br/Cl/F positions alter electronic and steric properties, shifting cross-coupling selectivity and yield.
Downstream intermediate divergence Changing the substitution pattern generates structurally distinct intermediates, not direct replacements.
Availability and cost variability Regioisomers differ significantly in vendor coverage and pricing, affecting project feasibility and timelines.

5-Bromo-3-chloro-2-fluorophenol: Comparison with Closest Analogs


Boiling Point Difference vs. 2-Bromo-4-chloro-6-fluorophenol

5-Bromo-3-chloro-2-fluorophenol exhibits a significantly higher predicted boiling point than its regioisomer, 2-bromo-4-chloro-6-fluorophenol. This difference in volatility can be critical during synthesis and purification, affecting distillation conditions and compound recovery. The 5-bromo isomer has a predicted boiling point of 240.8±35.0 °C at 760 Torr , while the 2-bromo isomer is predicted to boil at a much lower 205.3±35.0 °C . The quantified difference of approximately 35.5 °C is a substantial differential for process chemistry decisions .

Boiling point
Predicted
~35.5 °C higher
vs 2-bromo-4-chloro-6-fluorophenol (predicted)
May support process parameter evaluation
Predicted values; experimental validation recommended
Physicochemical Properties Process Chemistry Synthetic Intermediates

Cost Advantage vs. 2-Bromo-4-chloro-5-fluorophenol

For 1-gram research quantities, 5-bromo-3-chloro-2-fluorophenol is available at a significantly lower cost compared to the 2-bromo-4-chloro-5-fluorophenol regioisomer, despite both being ≥95% purity. The 5-bromo isomer is priced at $61.00 for 1 gram , whereas the 2-bromo isomer is €590.00 (~$642 USD) for the same quantity . This represents an 11-fold cost difference, making the 5-bromo isomer a more economically viable starting material for exploratory research, especially when larger quantities are required for library synthesis or optimization campaigns .

Cost per gram
Supplier-reported
$61.00
vs
~$642
Supports procurement budget planning for research scale
Vendor pricing subject to change
Procurement Cost Efficiency Medicinal Chemistry

Availability and Cost vs. 3-Bromo-4-chloro-2-fluorophenol

5-Bromo-3-chloro-2-fluorophenol demonstrates superior commercial accessibility compared to its 3-bromo regioisomer. While both are typically offered at ≥95% purity , the 5-bromo isomer is more widely stocked and available from a broader range of vendors, including suppliers like GlpBio and Aladdin Scientific with stock on hand for immediate shipment . In contrast, the 3-bromo analog is listed by fewer suppliers and often with a longer lead time or as a custom synthesis item, as indicated by its significantly higher price of over $1500 for 1 gram . This translates to a >25-fold cost premium for the 3-bromo isomer, reinforcing the 5-bromo compound as the preferred choice for routine synthesis where lead time and cost are primary constraints .

Availability & cost
Supplier-reported
Widely stocked
vs
Limited, >25× cost
Supports supply chain risk assessment
Stock status from major vendors; confirm lead time
Supply Chain Availability Synthetic Intermediates

5-Bromo-3-chloro-2-fluorophenol: Procurement & Application Scenarios


High-Temperature Reaction & Distillation Workflows

Leverage its predicted boiling point of ~241 °C, which is significantly higher than common reaction solvents (e.g., THF, DCM, ethyl acetate). This property minimizes compound loss during solvent evaporation or distillation, improving yield and simplifying purification in multi-step syntheses . This is in contrast to its 2-bromo-4-chloro-6-fluoro isomer (CAS 886499-88-3) which boils ~35°C lower, increasing the risk of co-distillation and material loss .

Cost-Effective Medicinal Chemistry & SAR Expansion

For hit-to-lead or lead optimization programs, 5-bromo-3-chloro-2-fluorophenol provides a highly economical entry point. At ~$61/g, it is >10-fold cheaper than its 2-bromo-4-chloro-5-fluoro isomer (CAS 157165-23-6) . This cost advantage enables the parallel synthesis of larger compound libraries for structure-activity relationship (SAR) studies without exceeding budget constraints .

Scalable Process Development Intermediate

The compound's widespread commercial availability from multiple vendors in gram to kilogram quantities reduces supply chain risk for process R&D . Unlike the more obscure 3-bromo-4-chloro-2-fluorophenol (CAS 1781183-19-4), which is limited and costly, the 5-bromo isomer can be reliably sourced, enabling seamless transition from small-scale discovery to larger-scale process optimization .

Ambient Stability & Long-Term Solution Storage

The compound is stable for long-term storage at room temperature and in stock solutions (e.g., in DMSO) for up to 6 months at -80°C or 1 month at -20°C . This stability ensures reliable performance over time and reduces the need for frequent re-synthesis or re-purchase, a practical advantage for laboratories managing diverse chemical inventories .

Application
Selection Property
Validation Focus
High-temperature synthesis workflows
Boiling point profile
Distillation recovery and workup efficiency
Medicinal chemistry SAR expansion
Procurement cost profile
Budget-constrained library synthesis
Process development scale-up
Multi-vendor supply consistency
Lead time and supply chain risk
Long-term inventory management
Ambient stability and solution storage
Stock solution integrity over time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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